molecular formula C11H16BrNS B13256298 N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine

Cat. No.: B13256298
M. Wt: 274.22 g/mol
InChI Key: BLCDDBWGELDAFU-UHFFFAOYSA-N
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Description

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C11H16BrNS. It is characterized by the presence of a bromothiophene moiety attached to an ethyl group, which is further connected to a cyclopentanamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide. The resulting intermediate is then reacted with secondary amines and formaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiophenes .

Scientific Research Applications

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: A precursor in the synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine.

    5-bromothiophene-2-carbohydrazide: Another precursor used in the synthesis.

    Thiophene-linked 1,2,4-triazoles:

Uniqueness

This compound is unique due to its specific combination of a bromothiophene moiety and a cyclopentanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H16BrNS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C11H16BrNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3

InChI Key

BLCDDBWGELDAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2CCCC2

Origin of Product

United States

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